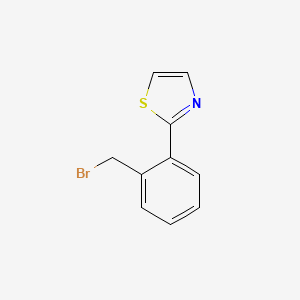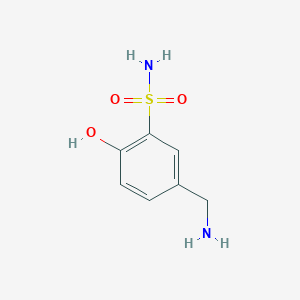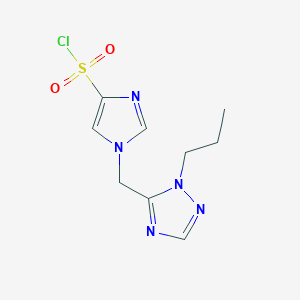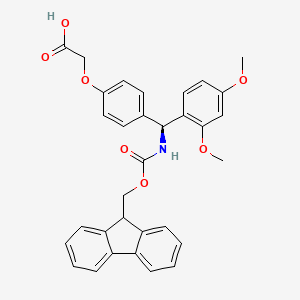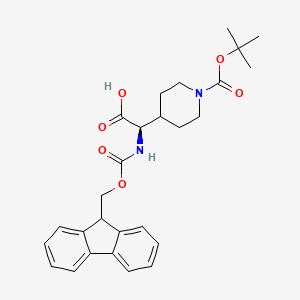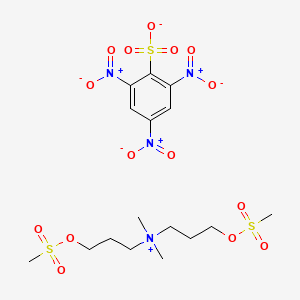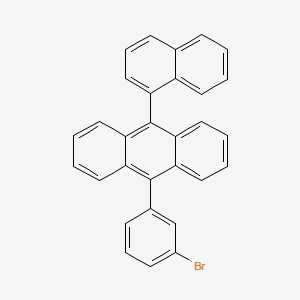
9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a bromophenyl group and a naphthyl group attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene typically involves the following steps:
Suzuki Coupling: The brominated phenyl compound is then coupled with a naphthylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction. This step forms the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinones, oxidized aromatic compounds
Reduction: Reduced aromatic compounds
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Photonics: It is utilized in the design of photonic devices, including light-emitting materials and sensors.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescent properties make it suitable for use as a fluorescent probe in biological imaging and diagnostic applications.
Drug Development: Research is ongoing to explore its potential as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science: The compound is investigated for its potential use in the fabrication of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is primarily related to its electronic and photophysical properties. The compound interacts with molecular targets through π-π stacking interactions and charge transfer processes. These interactions are crucial in its applications in organic electronics and photonics, where it functions as an active material in devices like OLEDs and photovoltaic cells.
Comparación Con Compuestos Similares
- 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene
- 9-(3-Bromophenyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
Comparison:
- 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is unique due to the specific positioning of the bromophenyl and naphthyl groups on the anthracene core, which influences its electronic properties and reactivity.
- 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene has a similar structure but with the bromine atom in a different position, leading to variations in its chemical behavior and applications.
- 9-(3-Bromophenyl)-9H-carbazole and 9-(4-Bromophenyl)-9H-carbazole are related compounds with a carbazole core instead of anthracene, resulting in different electronic and photophysical properties.
Propiedades
Fórmula molecular |
C30H19Br |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
9-(3-bromophenyl)-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C30H19Br/c31-22-12-7-11-21(19-22)29-25-14-3-5-16-27(25)30(28-17-6-4-15-26(28)29)24-18-8-10-20-9-1-2-13-23(20)24/h1-19H |
Clave InChI |
ILTZJMLOBDINIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC(=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




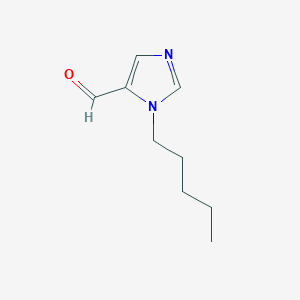

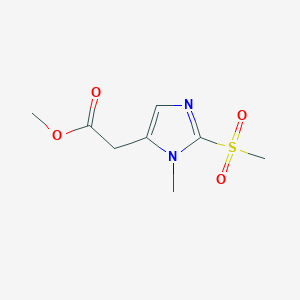
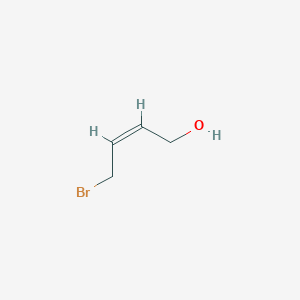
![(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)
